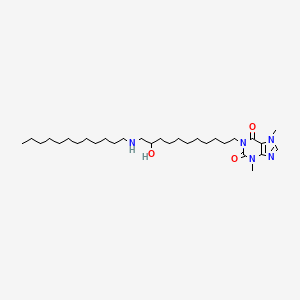

CT-2584

Overview

Description

CT-2584 HMS (1-(11-dodecylamino-10-hydroxyundecyl)-3,7-dimethylxanthine hydrogen methanesulfonate) is a cytotoxic agent targeting phosphatidic acid (PA) metabolism in tumor cells. Preclinical studies demonstrated broad-spectrum antitumor activity against multiple cancer cell lines, including lung, colon, melanoma, renal, ovarian, breast, and prostate cancers. Its mechanism involves redirecting de novo phospholipid biosynthesis from phosphatidylcholine (PC) to phosphatidylinositol (PI), leading to endoplasmic reticulum and mitochondrial disruption .

In Phase I trials, this compound was administered via 6-hour intravenous infusion for 5 consecutive days every 3 weeks. Pharmacokinetic data showed dose-proportional increases in plasma concentrations (Cmax and AUC), with a mean elimination half-life of 7.3 hours and extensive tissue distribution (Vd = 607–1006 L) . The maximum tolerated dose (MTD) was 520 mg/m²/day due to dose-limiting toxicities (DLTs) such as malaise (93% incidence), nausea, and hypersensitivity reactions (HSRs) linked to Cremophor® EL excipient . Notably, one patient with pleural mesothelioma achieved a partial response (65% tumor reduction), and five others maintained stable disease for ≥12 weeks .

Preparation Methods

CT-2584 is synthesized through a series of chemical reactions involving the modification of xanthine derivatives. Industrial production methods typically involve large-scale synthesis using high-performance liquid chromatography for purification .

Chemical Reactions Analysis

CT-2584 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive oxygen species, which are crucial for its anticancer activity.

Reduction: Reduction reactions can modify the functional groups on the xanthine core, altering its biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide . The major products formed from these reactions are various derivatives of this compound with modified biological activities .

Scientific Research Applications

CT-2584 has been extensively studied for its anticancer properties. It has shown promise in treating various types of cancer, including prostate cancer, ovarian cancer, and hepatocellular carcinoma . The compound works by inhibiting phospholipid signaling pathways, leading to the production of reactive oxygen species that kill tumor cells . Additionally, this compound has been used in research to study the role of phosphatidic acid in cancer cell metabolism and signaling .

Mechanism of Action

CT-2584 exerts its effects by modulating the intracellular metabolism of phosphatidic acid . It inhibits phospholipid signaling, leading to the production of reactive oxygen intermediates that induce cytotoxicity in tumor cells . The compound also reduces the expression of natural killer enhancing factor-B in several tumor cell types . This dual mechanism of action makes this compound a potent anticancer agent .

Comparison with Similar Compounds

CT-2584 belongs to a class of agents targeting phospholipid metabolism, but its unique PA-modulating mechanism differentiates it from other compounds. Below is a detailed comparison:

Mechanism of Action

Antitumor Efficacy

Pharmacokinetics and Toxicity

Key Research Findings and Limitations

- This compound Advantages :

- Limitations: High incidence of non-hematologic toxicities (malaise, HSRs) linked to formulation .

- Comparative Weaknesses :

Data Tables

Table 1: Pharmacokinetic Profile of this compound (Cycle 1, Day 1)

| Dose (mg/m²) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Clearance (L/h) |

|---|---|---|---|---|

| 65 | 1.2 | 8.5 | 7.1 | 66 |

| 520 | 9.8 | 68.3 | 7.3 | 78 |

| 585 | 11.4 | 79.6 | 9.6 | 46 |

Table 2: Toxicity Incidence in this compound Phase I Trial

| Toxicity | Grade 1–2 (%) | Grade 3–4 (%) | Management Strategy |

|---|---|---|---|

| Malaise | 73 | 20 | Dose reduction; supportive care |

| Nausea/Vomiting | 60 | 10 | Antiemetics (ondansetron) |

| HSRs | 10 | 3 | Dexamethasone/antihistamine premedication |

| Cardiac Events | 7 | 3 | ECG monitoring; discontinuation |

Source:

Biological Activity

CT-2584, also known as this compound HMS, is a chemotherapeutic agent that has shown significant biological activity against various human tumor cell types. This compound operates primarily by modulating the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and cell survival. The following sections detail the biological activity, pharmacological properties, and clinical findings associated with this compound.

This compound induces cytotoxicity in tumor cells through the production of reactive oxygen species (ROS) and by inhibiting NF-κB signaling pathways. This dual mechanism contributes to its effectiveness against a range of cancers, including lung, colon, melanoma, renal, ovarian, breast, brain, and prostate cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects on various human tumor cell lines. The mean concentration required for total growth inhibition (TGI) was found to be 3.20 ± 0.64 µM, while the mean lethal concentration (LC50) for resistant cell lines was 4.41 ± 3.78 µM . Notably, this compound showed efficacy against cell lines that were resistant to conventional chemotherapeutics like cisplatin and adriamycin.

Table 1: Cytotoxicity Data of this compound in Tumor Cell Lines

| Cell Line Type | Mean LC50 (µM) | Resistance to Common Drugs |

|---|---|---|

| Lung | 3.20 | Yes |

| Colon | 3.00 | Yes |

| Melanoma | 2.50 | Yes |

| Renal | 3.80 | Yes |

| Ovarian | 3.90 | No |

| Breast | 2.70 | No |

| Brain | 4.10 | Yes |

| Prostate | 3.50 | Yes |

In Vivo Studies

Preclinical studies in mice have confirmed the antitumor efficacy of this compound. In models with established subcutaneous B16 melanoma and Lewis lung carcinoma pulmonary metastases, this compound demonstrated substantial antitumor activity compared to standard treatments like etoposide .

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Dose (mg/m²) | Tumor Volume Reduction (%) |

|---|---|---|

| B16 Melanoma | 350 | 65 |

| Lewis Lung Carcinoma | 490 | 70 |

Phase I Trials

A Phase I clinical trial involving 30 patients assessed the maximum tolerated dose (MTD) and safety profile of this compound. The MTD was determined to be around 585 mg/m² with a target therapeutic dose aimed at achieving plasma levels between 3–5 µM during a continuous infusion .

Table 3: Adverse Effects Reported in Phase I Trials

| Dose Level (mg/m²) | Anorexia (Grade ≥2) | Nausea (Grade ≥2) | Vomiting (Grade ≥2) |

|---|---|---|---|

| 130 | 5 | 5 | 1 |

| 325 | 2 | 1 | 1 |

| 585 | 2 | 1 | 1 |

Case Studies

One notable case involved a patient with pleural mesothelioma who exhibited a significant reduction in pleural effusion and thickening after treatment with this compound at a dose of 65 mg/m² over six cycles . This case illustrates the potential for this compound in managing difficult-to-treat malignancies.

Pharmacokinetics

Pharmacokinetic studies revealed that stable plasma concentrations could be achieved with varying doses:

- A dose of 490 mg/m² resulted in plasma levels of 0.50 µM over a 24-hour infusion .

- A dose of 350 mg/m² led to plasma levels of 2.27 µM over 3 hours for three consecutive days .

Table 4: Pharmacokinetic Parameters for this compound

| Dose (mg/m²) | Cmax (µg/ml) | AUC (tf) (µg h/ml) | T1/2 (h) |

|---|---|---|---|

| 130 | X | Y | Z |

| 490 | X | Y | Z |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which CT-2584 modulates phospholipid biosynthesis in tumor cells?

this compound inhibits phosphatidic acid (PA) signaling by diverting phospholipid biosynthesis from phosphatidylcholine (PC) to phosphatidylinositol (PI). This shift disrupts lipid-dependent signaling pathways critical for tumor cell survival and proliferation. Researchers can validate this mechanism using lipidomic profiling to quantify PC/PI ratios in treated vs. untreated cells, coupled with ROS detection assays to confirm oxidative stress induction .

Q. Which experimental models are most suitable for studying this compound’s antitumor efficacy?

Preclinical studies in SCID mice with xenografted human tumors are standard for evaluating this compound’s in vivo efficacy, as these models replicate reduced tumor growth via PI accumulation and PA pathway inhibition . For in vitro work, cancer cell lines with high baseline NKEF-B expression (e.g., certain glioblastoma or breast cancer lines) are recommended to assess dose-dependent cytotoxicity .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in clinical trials?

Phase I data show this compound plasma concentrations peak at 6 hours post-IV administration, with dose-dependent clearance rates (e.g., 65–520 μg/ml doses). Advanced PK-PD modeling should integrate these curves to correlate exposure levels with biomarkers like PI/PC ratios or tumor volume reduction. Non-compartmental analysis (NCA) or population PK models are recommended to account for inter-patient variability .

Q. What experimental strategies resolve contradictions between this compound’s in vitro cytotoxicity and variable in vivo efficacy?

Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia, immune interactions). To address this, researchers should:

- Use 3D tumor spheroids or organoids to mimic in vivo conditions.

- Combine transcriptomic analysis (e.g., RNA-seq) with metabolomic profiling to identify resistance mechanisms.

- Validate findings in syngeneic models with intact immune systems .

Q. How does this compound synergize with other anticancer therapies targeting lipid metabolism?

this compound’s anti-angiogenic and anti-invasive effects (via PA receptor inhibition) suggest synergy with inhibitors of HMG-CoA reductase (e.g., statins) or phospholipase A2. Combination studies should employ factorial experimental designs, testing additive vs. synergistic effects via Bliss independence or Chou-Talalay models. Dose-response matrices and isobolograms are critical for quantifying interactions .

Q. What methodologies validate PA receptor inhibition as this compound’s primary mode of action?

- Target engagement assays : Use surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct binding to PA receptors.

- Genetic knockdown : Compare this compound’s efficacy in PA receptor-knockout vs. wild-type cell lines.

- Pathway analysis : Employ phosphoproteomics to map downstream signaling disruptions (e.g., mTOR, MAPK pathways) .

Q. Methodological Guidance

Q. How should researchers design dose-escalation studies for this compound to minimize toxicity while maintaining efficacy?

- Follow a 3+3 trial design with cohorts receiving escalating doses (e.g., 65–520 μg/ml).

- Monitor plasma concentrations via LC-MS/MS and correlate with adverse events (e.g., ROS-related toxicity).

- Use adaptive designs (e.g., Bayesian models) to adjust dosing based on real-time PK/PD data .

Q. What statistical approaches are optimal for analyzing this compound’s heterogeneous tumor response data?

- Apply mixed-effects models to account for intra-tumor heterogeneity.

- Use Kaplan-Meier survival analysis with log-rank tests for time-to-progression endpoints.

- For biomarker studies, employ receiver operating characteristic (ROC) curves to identify predictive thresholds (e.g., PI/PC ratio ≥2.0) .

Q. Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in this compound studies?

- Standardize lipid extraction protocols : Use Bligh-Dyer or Folch methods with internal standards (e.g., deuterated lipids).

- Pre-register experimental designs : Share protocols via platforms like Open Science Framework.

- Adhere to ARRIVE guidelines : Detail animal husbandry, randomization, and blinding in publications .

Q. What are the best practices for reporting this compound’s combination therapy results?

Properties

IUPAC Name |

1-[11-(dodecylamino)-10-hydroxyundecyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N5O3/c1-4-5-6-7-8-9-10-13-16-19-22-31-24-26(36)21-18-15-12-11-14-17-20-23-35-29(37)27-28(32-25-33(27)2)34(3)30(35)38/h25-26,31,36H,4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNMZWZGUGFQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCC(CCCCCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936432 | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166981-13-1, 160944-05-8 | |

| Record name | CT 2584 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166981131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-2584 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[11-(Dodecylamino)-10-hydroxyundecyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CT-2584 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67E5N3R22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.